molecular formula C19H19F3N6O2 B3009333 N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide CAS No. 2034558-00-2

N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-(trifluoromethoxy)phenyl)acetamide

Cat. No.: B3009333
CAS No.: 2034558-00-2
M. Wt: 420.396
InChI Key: MRPQPUNHBLNQLG-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, a triazolo[4,3-a]pyrazine ring, and a phenyl ring with a trifluoromethoxy group. These groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups and the electron-donating or electron-withdrawing nature of these groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could influence its polarity and solubility .

Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

Heterocyclic compounds, which include the triazolo[4,3-a]pyrazine moiety present in the compound of interest, are crucial in the development of new pharmaceuticals and materials due to their diverse biological and chemical properties. The synthesis and functionalization of such compounds are areas of active research.

For instance, the synthesis of new heterocycles incorporating various moieties, such as thiadiazole, has been explored for potential insecticidal properties against pests like the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, the facile and efficient synthesis of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through cyanoacetylation reactions has been documented, highlighting the versatility of such heterocyclic frameworks in organic synthesis (Ibrahim et al., 2011).

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, heterocyclic compounds similar to the one are often investigated for their potential therapeutic applications. For example, triazolo[1,5-c]pyrimidines have been studied as potential antiasthma agents, demonstrating the importance of such heterocycles in drug discovery (Medwid et al., 1990).

Advanced Materials and Chemical Properties

The structural diversity of heterocyclic compounds enables their use in various advanced materials. The synthesis and exploration of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, for instance, showcase the potential for developing new materials with unique chemical properties (Palamarchuk et al., 2019).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its structure and the specific biological targets it interacts with. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The study of such complex organic molecules could lead to the development of new materials or drugs. Future research could involve studying its synthesis, properties, and potential applications .

Properties

IUPAC Name

N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-2-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N6O2/c1-12-25-26-18-17(23-7-9-28(12)18)27-8-6-14(11-27)24-16(29)10-13-2-4-15(5-3-13)30-19(20,21)22/h2-5,7,9,14H,6,8,10-11H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRPQPUNHBLNQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCC(C3)NC(=O)CC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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